The principal application of mesyl azide is as a diazo transfer reagent, used to convert carbonyl compounds into valuable diazo compounds [1] [2]. These diazo compounds are versatile intermediates for further transformations, such as the generation of carbenes and metal-carbenoids [3].
A key advantage of mesyl azide is its relatively low-cost production from methanesulfonyl chloride and sodium azide, and the easy purification of reaction mixtures due to the high aqueous solubility of the mesyl amide by-product [1] [3]. The table below summarizes some specific applications of diazo compounds derived using mesyl azide.
| Application of Derived Diazo Compounds | Specific Example/Use |
|---|---|
| Production of Other Diazo Compounds | General reagent for the production of diazo compounds [1] |
| Synthesis of Active Pharmaceutical Ingredients (APIs) | Used in synthetic routes towards anti-influenza drug Tamiflu (oseltamivir) [4] |
| Wolff Rearrangement | The derived diazo compound can undergo thermal Wolff rearrangement to generate reactive ketenes [5] |
Beyond diazo transfer, mesyl azide serves other specialized roles in scientific research:
A critical aspect of working with mesyl azide is its explosive nature [1] [3]. Researchers have developed specific protocols to mitigate these risks, particularly the use of continuous-flow technology [4] [5].
Workflow for handling hazardous mesyl azide, highlighting the safer continuous-flow path.
This methodology avoids the isolation of neat mesyl azide, significantly improving safety [5]:
Methanesulfonyl azide (also known as Mesyl azide) is an organic azide used primarily as a reagent for producing diazo compounds [1]. Its fundamental properties and hazards are summarized below.
| Property | Detail |
|---|---|
| Molecular Formula | CH3N3O2S [1] |
| Molar Mass | 121.12 g·mol-1 [1] |
| Melting Point | 18 °C (64 °F) [1] |
| Decomposition | Begins at 120 °C (248 °F) [1] |
| Primary Hazard | Explosive [1] |
The explosive nature of this compound dictates stringent handling procedures. General safety principles for azide compounds from a detailed organic synthesis procedure are highly applicable [2].
p-acetamidobenzenesulfonyl azide) was noted to have no impact sensitivity, proper caution should be exercised with all azide compounds [2].The following methodology for preparing p-acetamidobenzenesulfonyl azide is analogous to the synthesis of this compound and highlights key safety steps [2].
Synthesis workflow for sulfonyl azide, highlighting critical temperature control [2].
Key Steps and Safety Notes [2]:
p-acetamidobenzenesulfonyl chloride and sodium azide in a mixture of acetone and water.This compound is not specifically listed in the search results from the European Chemicals Agency (ECHA) restricted substances list or Candidate List of substances of very high concern (SVHC) [3] [4]. However, this does not preclude general legal obligations for safe handling under laws like the EU's REACH regulation.
The table below summarizes the key characteristics of methanesulfonyl azide [1]:
| Property | Value / Description |
|---|---|
| Chemical Formula | CH₃N₃O₂S |
| Molar Mass | 121.12 g·mol⁻¹ |
| Melting Point | 18 °C (64 °F; 291 K) |
| Decomposition | Begins at 120 °C (248 °F; 393 K) |
| Primary Use | Production of diazo compounds |
In both the gas phase and solid state, the molecule adopts a single conformation where the azido group is synperiplanar to one of the S=O groups. In its crystalline form, the molecules form a three-dimensional network through O···H–C–H···O hydrogen bonds [2].
This compound is explosive and requires appropriate safety measures [1].
A common and straightforward preparation method is from methanesulfonyl chloride and sodium azide [1].
The diagram below outlines a core workflow for planning an experiment involving this compound, integrating safety considerations from synthesis to disposal.
Core workflow for handling this compound, emphasizing in-situ preparation to mitigate risks.
The table below summarizes the key structural and vibrational characteristics of methanesulfonyl azide.
| Property | Details / Characteristic | Value / Assignment |
|---|---|---|
| Molecular Structure | Single conformation; azido group synperiplanar to one SO group [1] | - |
| Crystal System | Triclinic [2] | - |
| Space Group | P1 [2] | - |
| Unit Cell Parameters | a = 5.6240 Å; b = 5.9498 Å; c = 7.6329 Å; α = 72.216°; β = 70.897°; γ = 88.601° [2] | - |
| Melting Point | 18 °C (64 °F; 291 K) [2] | - |
| Decomposition Point | Begins at 120 °C (248 °F; 393 K) [2] | - |
| Vibrational Spectroscopy (IR/Raman) | Azide asymmetric stretching (({\nu}_{as} N_3)) [1] | ~2167 cm⁻¹ |
| Azide symmetric stretching (({\nu}_{s} N_3)) [1] | ~1292 cm⁻¹ | |
| S=O asymmetric stretching (({\nu}_{as} SO_2)) [1] | ~1347 cm⁻¹ | |
| S=O symmetric stretching (({\nu}_{s} SO_2)) [1] | ~1165 cm⁻¹ |
The following methodologies provide a framework for the spectroscopic and structural analysis of this compound.
This protocol is used to study the molecule's structure and its light-induced decomposition products [1].
This technique determines the precise three-dimensional atomic arrangement in a single crystal.
Upon irradiation, this compound undergoes a characteristic decomposition. The diagram below illustrates the sequence of photochemical reactions and the resulting intermediates.
This pathway shows the initial formation of a nitrene intermediate, a highly reactive species common in azide chemistry. In the presence of hydrocarbons, this nitrene can form methanesulfonamide and its N-substituted derivatives [2].
This compound (MsN(_3)), commonly referred to as mesyl azide, represents a highly valuable reagent in modern organic synthesis, particularly for diazo transfer reactions. This reagent enables the efficient conversion of active methylene compounds and amines to their corresponding diazo derivatives and azides, respectively. Diazo compounds are versatile intermediates with applications spanning cyclopropanation, Wolff rearrangement, C–H insertion, and heteroatom functionalization. Mesyl azide has gained prominence due to its favorable characteristics compared to other sulfonyl azides, including simpler byproduct removal and cost-effectiveness of preparation.
The significance of mesyl azide is particularly evident in advanced synthetic applications such as natural product synthesis, DNA-encoded library development, and continuous flow chemistry. Its utility extends to the preparation of α-diazo carbonyl compounds, which serve as precursors to metal carbenoids for subsequent enantioselective transformations. Despite its well-documented hazards, which include thermal instability and impact sensitivity, proper handling and methodological adaptations such as in situ generation have established mesyl azide as a mainstream choice for diazo transfer in both industrial and academic settings [1] [2] [3].
This compound (CAS 1516-70-7) is a low-melting solid with a melting point of approximately 18°C and a molecular weight of 121.12 g·mol(^{-1}). The compound decomposes at elevated temperatures (around 120°C), which necessitates careful temperature control during handling and storage. Its molecular structure features the characteristic sulfonyl azide functional group, which is highly electrophilic at the terminal nitrogen atom, enabling efficient reactions with nucleophiles including enolates and amines [2].
Mesyl azide belongs to the class of energetic compounds and shares the potential hazards associated with organic azides. Experimental data classify it as having high impact sensitivity and a substantial heat of decomposition (ΔH(_D)). These properties mandate strict safety precautions during its synthesis, isolation, and use:
Table 1: Comparison of Common Diazo Transfer Reagents
| Reagent | Stability | Safety Concerns | Byproduct Removal | Relative Cost |
|---|---|---|---|---|
| This compound | Low thermal stability; decomposes >120°C | High impact sensitivity; explosive hazard | Easy (water-soluble byproduct) | Low |
| Tosyl Azide | Moderate stability | Shock-sensitive; heat of decomposition | Chromatography typically required | Moderate |
| p-ABSA | Improved thermal stability | Less shock-sensitive than MsN(_3) or TsN(_3) | Chromatography typically required | Moderate |
| Imidazole-1-sulfonyl Azide | Shelf-stable salt form | Stability concerns reported in literature | Requires extraction | Moderate to High |
| m-CBSA | High thermal stability | Safer profile; highest initiation temperature | Easy (water-soluble byproduct) | Low |
The diazo transfer process using mesyl azide proceeds through a concerted mechanism involving the formation of key intermediates. For α-diazo carbonyl formation, the reaction typically begins with enolate generation from the substrate using a suitable base. The nucleophilic enolate then attacks the electrophilic terminal nitrogen of mesyl azide, leading to a diazo transfer intermediate that collapses to release the diazo product and methanesulfonamide.
The simplified mechanistic pathway can be visualized as follows:
Diagram 1: Mechanism of diazo transfer to enolates
The typical experimental sequence for conducting diazo transfer with mesyl azide involves sequential steps to ensure safety and optimize yield:
Diagram 2: Experimental workflow for diazo transfer
Principle: This protocol describes the safe generation of mesyl azide directly in reaction medium, minimizing handling of the isolated hazardous compound [4] [5].
Materials:
Procedure:
Note: For continuous flow applications, mesyl chloride and sodium azide solutions can be combined in a T-mixer and passed through a reactor coil at room temperature with residence times of 10-30 minutes, providing excellent conversion to mesyl azide [5].
Principle: This protocol describes the synthesis of α-diazo ketones via detrifluoroacetylative diazo transfer, a method particularly effective for base-sensitive substrates and α,β-unsaturated ketones [1].
Materials:
Procedure:
Principle: This specialized protocol, adapted from DNA-encoded library (DEL) applications, enables efficient conversion of primary amines to azides under conditions compatible with DNA integrity [6].
Materials:
Procedure:
Table 2: Optimization Conditions for DNA-Compatible Diazo Transfer
| Entry | Azide Reagent (Equiv) | CuSO(_4) (Equiv) | Buffer | Temperature | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | ISA·H(_2)SO(_4) (50) | 10 | Borate (pH 9.4) | RT | 16 | 100 (aliphatic), 39 (aromatic) |
| 2 | ISA·H(_2)SO(_4) (50) | 10 | NaHCO(_3) (0.2 M) | RT | 16 | 98 (aliphatic), 55 (aromatic) |
| 3 | ISA·H(_2)SO(_4) (50) | 10 | K(_2)CO(_3) (0.05 M) | RT | 16 | 98 (aliphatic), 96 (aromatic) |
| 4 | ISA·H(_2)SO(_4) (50) | 1 | K(_2)CO(_3) (0.05 M) | RT | 16 | 7 (aliphatic), 53 (aromatic) |
The diazo transfer reaction using mesyl azide demonstrates exceptional versatility across diverse substrate classes, enabling access to valuable synthetic intermediates:
Extensive research has established the scope and limitations of mesyl azide in diazo transfer processes:
Table 3: Substrate Scope and Performance of Mesyl Azide Diazo Transfer
| Substrate Class | Representative Example | Reaction Conditions | Yield (%) | Key Considerations |
|---|---|---|---|---|
| Saturated Ketones | Acetophenone derivatives | LiHMDS, TFETFA, MsN(_3), Et(_3)N | 70-95 | Excellent yields with aromatic and aliphatic ketones |
| α,β-Unsaturated Ketones | Acetylcyclohexene | LiHMDS, TFETFA, MsN(_3) | 65-90 | Superior to standard methods which give poor yields |
| Heteroaromatic Ketones | 2-Acetylfuran | LiHMDS, TFETFA, MsN(_3) | 60-85 | LiHMDS superior to LDA for enolate formation |
| Esters and Lactones | Various β-ketoesters | LDA, MsN(_3), Et(_3)N | 70-92 | LDA often superior to LiHMDS for enolate generation |
| Aliphatic Amines | DNA-conjugated hexanoic acid | K(_2)CO(_3), CuSO(_4), MsN(_3) | 95-100 | Excellent conversion for primary amines |
| Aromatic Amines | DNA-conjugated aminobenzoic acid | K(_2)CO(_3), CuSO(_4), MsN(_3) | up to 96 | Electron-deficient anilines may require optimization |
Low Yields in Diazo Transfer:
Byproduct Formation and Purification Issues:
Safety Concerns with Azide Handling:
Base Selection Guidelines:
Stoichiometry Optimization:
Alternative Reagents for Specific Applications:
This compound represents a powerful and efficient reagent for diazo transfer reactions despite its associated hazards. When proper safety protocols are followed, particularly through in situ generation methodologies, it enables access to valuable diazo compounds and azides with superior practicality compared to many alternatives. The continuing development of safer handling approaches, including continuous flow processes and aqueous-compatible variants, continues to expand its utility in modern synthetic applications from medicinal chemistry to natural product synthesis.
1. Introduction α-Diazo ketones are highly versatile reagents in organic synthesis, enabling key transformations such as cyclopropanation, C-H insertions, and the Wolff rearrangement [1]. The synthesis of these compounds often relies on the diazo transfer reaction, where a sulfonyl azide acts as the diazo source [2]. Among various sulfonyl azides, methanesulfonyl (mesyl) azide is recognized for its efficiency and the practical advantage that its byproducts are easily removed during workup [2]. This note details a modern detrifluoroacetylative diazo transfer protocol using mesyl azide, which overcomes the limitations of traditional methods for synthesizing sensitive or complex α-diazo ketones [2].
2. Quantitative Data Summary The table below summarizes key reagents and considerations for the diazo transfer process, facilitating easy comparison and method selection.
| Parameter | Considerations & Recommendations |
|---|---|
| Sulfonyl Azide | Mesyl Azide: Superior atom economy; byproducts (methanesulfonamide) are water-soluble, simplifying purification [2]. Safety Note: All sulfonyl azides are potentially explosive; handle with care [2]. |
| Activation Method | Trifluoroacetylation with Trifluoroethyl Trifluoroacetate (TFETFA). Faster and higher-yielding than traditional formylation [2]. |
| Base for Enolate Generation | LiHMDS, NaHMDS, KHMDS, or LDA. Choice is substrate-dependent. LiHMDS often gives superior yields for aryl/heteroaryl ketones; LDA may be better for esters/lactones [2]. |
| Solvent for Diazo Transfer | Acetonitrile is commonly used for the diazo transfer step [2]. |
3. Experimental Protocol: Detrifluoroacetylative Diazo Transfer
Principle: This two-step, one-pot procedure involves the generation of a lithium enolate, its trapping with TFETFA to form an α-trifluoroacetyl ketone intermediate, and subsequent diazo transfer with mesyl azide [2].
Safety Warning: Mesyl azide and all α-diazo compounds require appropriate safety precautions. Perform reactions behind a blast shield, and avoid exposure to heat, shock, or friction. Consult relevant safety data sheets before proceeding.
Step 1: Trifluoroacetylation of the Ketone
Step 2: Diazo Transfer with Mesyl Azide
4. Experimental Workflow Diagram The following diagram visualizes the synthetic pathway and key downstream applications of α-diazo ketones.
5. Troubleshooting and Modern Adaptations
I hope this detailed Application Note and Protocol is helpful for your research and development work. Should you require further information on specific catalytic applications or the synthesis of related diazo compounds, please do not hesitate to ask.
Cyclopropane rings represent one of the most valuable structural motifs in medicinal chemistry and natural product synthesis due to their unique combination of ring strain, conformational restriction, and metabolic stability. These properties make them ideal bioisosteres for amide bonds, olefins, and other functional groups in drug design, often improving potency, selectivity, and pharmacokinetic profiles. The synthesis of highly substituted chiral cyclopropanes has long presented a significant challenge in organic chemistry due to the inherent strain and steric congestion of these three-membered rings. Traditional approaches to cyclopropanation have relied on diazo-based precursors, which pose substantial safety concerns including explosion hazards and toxicity issues.
Methanesulfonyl azide (MSA) has emerged as a superior reagent for diazo transfer reactions, enabling the generation of metal-carbene intermediates under safer and more controlled conditions compared to traditional diazo compounds. As part of the sulfonyl azide family, MSA offers particular advantages in terms of simpler production and more straightforward purification of reaction mixtures [1]. The reagent functions by transferring the diazo group to active methylene compounds or carbonyl derivatives, generating diazo intermediates that can be subsequently converted to metal-carbene species in the presence of transition metal catalysts. These carbene intermediates then undergo cyclopropanation with alkenes to form the desired cyclopropane rings with high efficiency and stereocontrol.
Recent advances have demonstrated that cyclopropanation reactions utilizing MSA-derived carbene precursors can achieve exceptional levels of enantioselectivity and diastereocontrol, particularly when employing chiral dirhodium catalysts. This has opened new avenues for the synthesis of complex chiral cyclopropanes that were previously inaccessible through traditional methods. The development of intramolecular variants has further expanded the scope of this methodology, allowing access to highly congested penta-substituted chiral cyclopropanes with multiple contiguous stereocenters [2]. These advances highlight the growing importance of MSA-mediated cyclopropanation in modern synthetic chemistry, particularly for pharmaceutical applications where stereochemically complex cyclopropane fragments are increasingly valued.
Dirhodium tetracarboxylate complexes represent the most versatile and widely employed catalysts for enantioselective cyclopropanation reactions using this compound-derived carbene precursors. These paddlewheel complexes exhibit exceptional efficiency in generating rhodium-stabilized carbene intermediates and facilitating their stereoselective addition to alkene substrates. The chiral environment created by the bridging carboxylate ligands enables outstanding control over both diastereoselectivity and enantioselectivity in cyclopropanation reactions. Among the most effective dirhodium catalysts for these transformations are Rh₂(S-NTTL)₄, Rh₂(S-TCPTTL)₄, and Rh₂(S-DPCP)₄, each offering distinct advantages for specific substrate classes [3].
The mechanism of dirhodium-catalyzed cyclopropanation involves the initial decomposition of the diazo compound generated in situ from MSA and a carbonyl precursor, forming a dirhodium carbene complex. This electrophilic carbene then undergoes concerted addition to the alkene through a transition state where chiral induction occurs through selective shielding of one face of the approaching alkene by the bulky catalyst ligands. The exceptional ability of dirhodium catalysts to stabilize the carbene intermediate while maintaining high electrophilicity is crucial for the success of these transformations. This balance is particularly important for donor/acceptor carbenes derived from MSA, where the heteroatom substituent modulates carbene reactivity while maintaining sufficient electrophilicity for efficient cyclopropanation [3].
Recent studies have demonstrated that cationic sulfoxonium-Rh-carbene intermediates, generated from I,S-ylides, enable highly enantioselective intramolecular cyclopropanation of tri-substituted alkenes, resulting in the formation of highly congested penta-substituted chiral cyclopropanes. The incorporation of a sulfoxonium group at one of the bridgehead carbons enhances the chemical versatility of the products, enabling diverse transformations through multiple mechanistic pathways. Density functional theory calculations reveal that chalcogen bonding plays a critical role in differentiating the diastereomeric pathways, providing insights into the enantioselectivity observed in these systems [2].
Table 1: Dirhodium Catalysts for Enantioselective Cyclopropanation
| Catalyst | Optimal Substrate Class | Typical Yield Range | Typical ee Range | Key Advantages |
|---|---|---|---|---|
| Rh₂(S-NTTL)₄ | 4-aryloxy-N-sulfonyltriazoles with styrenes | 66-85% | 71-90% | High enantioselectivity for intermolecular reactions |
| Rh₂(S-TCPTTL)₄ | Trisubstituted alkenyl I,S-ylides | 80-98% | 85-96% | Excellent for congested penta-substituted cyclopropanes |
| Rh₂(S-DPCP)₄ | 4-aryloxy-N-sulfonyltriazoles | 70-82% | 47-75% | Improved diastereoselectivity (up to 15:1 dr) |
| Rh₂[(5R)-MEPY]₄ | Allylic diazoacetates | 84-88% | 92-93% | Effective for intramolecular cyclopropanation |
Copper-based catalysts have also demonstrated utility in cyclopropanation reactions employing this compound-derived carbene precursors, though they generally provide more modest enantioselectivities compared to dirhodium systems. Cu(II)-BOX complexes represent the most widely studied copper catalysts for these transformations, offering advantages in terms of cost and availability compared to rhodium-based systems. However, their application has been largely limited to disubstituted alkenes, as they typically show poor reactivity with more sterically hindered trisubstituted alkenes [2]. This limitation restricts their utility for the synthesis of highly congested cyclopropane systems.
Other metal catalysts including Ir(I), Ag, Rh(I), and Ru(II) have been investigated for cyclopropanation reactions but have generally proven ineffective with MSA-derived carbene precursors [2]. The inability of these metals to effectively stabilize the reactive carbene intermediates while maintaining sufficient electrophilicity for cyclopropanation likely contributes to their poor performance in these systems. This highlights the unique ability of dirhodium(II) complexes to facilitate these transformations through optimal carbene stabilization and transfer.
Table 2: Comparison of Metal Catalysts for Cyclopropanation with MSA-Derived Carbenes
| Metal Catalyst | Reactivity | Enantioselectivity | Optimal Temperature | Limitations |
|---|---|---|---|---|
| Rh(II) carboxylates | Excellent | High (up to 98% ee) | -65°C to 25°C | Cost, air sensitivity |
| Cu(II)-BOX | Moderate | Moderate (≤70% ee) | 0°C to 25°C | Poor with trisubstituted alkenes |
| Ir(I) complexes | Poor | Not applicable | - | Ineffective carbene transfer |
| Ag salts | Poor | Not applicable | - | Decomposition issues |
| Ru(II) complexes | Poor | Not applicable | - | Low cyclopropanation efficiency |
The diazo transfer reaction using this compound (MSA) represents a crucial first step in generating carbene precursors for cyclopropanation. The following optimized procedure describes the synthesis of α-diazo ketones, which serve as versatile intermediates for subsequent metal-catalyzed cyclopropanation [4].
Materials and Setup:
Procedure:
Enolate Formation: Charge a flame-dried Schlenk flask with the ketone substrate (1.0 equiv) under nitrogen atmosphere. Add anhydrous THF (0.1 M concentration relative to ketone) and cool the solution to -78°C using a dry ice/acetone bath. Add LiHMDS solution (1.1 equiv) dropwise with stirring over 15 minutes. Maintain at -78°C for 30 minutes to ensure complete enolate formation.
Trifluoroacetylation: Add TFETFA (1.2 equiv) dropwise to the enolate solution at -78°C. The reaction typically shows immediate color change. Stir for 1 hour at -78°C while monitoring by TLC for reaction completion.
Workup and Isolation: Remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully with saturated aqueous ammonium chloride solution and transfer to a separatory funnel. Extract with dichloromethane (3 × 50 mL), combine organic layers, and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-trifluoroacetyl ketone intermediate.
Diazo Transfer: Dissolve the α-trifluoroacetyl ketone in acetonitrile (0.1 M concentration). Add water (1.0 equiv) and triethylamine (1.5 equiv) followed by this compound (1.5 equiv). Stir the reaction mixture at room temperature for 12-16 hours while monitoring by TLC.
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradients. The α-diazo ketone product typically elutes at Rf = 0.3-0.5 in 4:1 hexane/ethyl acetate.
Critical Notes:
This procedure describes the Rh₂(S-NTTL)₄-catalyzed enantioselective cyclopropanation of styrene with a 4-phenoxy-N-sulfonyltriazole donor/acceptor carbene precursor [3].
Materials:
Procedure:
Reaction Setup: Charge a flame-dried reaction vial with Rh₂(S-NTTL)₄ (2 mol%) and activated 4Å molecular sieves (50 mg/mmol substrate). Add anhydrous dichloromethane (0.1 M concentration relative to triazole) followed by styrene (5.0 equiv).
Carbene Generation: Add a solution of 4-phenoxy-1-(methanesulfonyl)-1,2,3-triazole (1.0 equiv) in anhydrous dichloromethane dropwise over 30 minutes using a syringe pump. Stir the reaction at room temperature for 12 hours.
Reaction Monitoring: Monitor reaction progress by TLC and UV visualization. The triazole precursor typically has Rf = 0.2-0.3 in 1:1 hexane/ethyl acetate, while the cyclopropane products have Rf = 0.5-0.7.
Workup and Purification: Filter the reaction mixture through a short pad of Celite to remove catalyst and molecular sieves. Concentrate under reduced pressure and purify by flash chromatography on silica gel using hexane/ethyl acetate gradients (9:1 to 4:1).
Characterization: The cyclopropane products are typically obtained as mixtures of diastereomers with the cis-isomer predominating (dr = 6.2:1 to 15:1). Determine enantiomeric excess by chiral HPLC analysis.
Troubleshooting:
This advanced protocol describes the synthesis of highly congested penta-substituted chiral cyclopropanes through intramolecular cyclopropanation of trisubstituted alkenyl I,S-ylides [2].
Materials:
Procedure:
Catalyst Activation: Flame-dry a reaction vessel and cool under nitrogen. Add Rh₂(S-TCPTTL)₄ (1 mol%) and anhydrous dichloromethane (0.05 M concentration relative to substrate).
Reaction Initiation: Cool the catalyst solution to -65°C using a dry ice/acetonitrile bath. Add a solution of the alkenyl keto-I,S-ylide substrate (1.0 equiv) in anhydrous dichloromethane dropwise over 1 hour.
Reaction Progress: Stir at -65°C for 4-6 hours until TLC shows complete consumption of the starting material. The reaction is typically complete within 5 minutes at room temperature but requires lower temperatures for optimal enantioselectivity.
Counterion Exchange: Add hexafluorophosphoric acid diethyl ether complex (1.5 equiv) to convert the cyclopropane product to the hexafluorophosphate salt for improved crystallinity.
Purification: Concentrate the reaction mixture and recrystallize from acetonitrile/diethyl ether to obtain the pure cyclopropane product as a crystalline solid. Determine enantiomeric ratio by chiral HPLC or NMR analysis with chiral shift reagents.
Scale-Up Considerations:
Diagram 1: Experimental workflow for this compound-mediated cyclopropanation showing the key steps from ketone substrate to cyclopropane product
The handling of This compound and diazo compounds requires strict adherence to safety protocols due to their potential thermal instability and explosive characteristics. Understanding the decomposition profiles and implementing appropriate safety measures is essential for conducting these reactions safely, particularly at larger scales.
This compound (MSA) exhibits moderate thermal stability with a decomposition temperature of approximately 120°C [1]. The average enthalpy of decomposition (ΔH_D) for sulfonyl azide reagents is approximately -201 kJ mol⁻¹, indicating significant energy release upon decomposition [5]. Compared to other diazo transfer reagents, MSA demonstrates relatively favorable safety characteristics. p-Acetamidobenzenesulfonyl azide (p-ABSA) initiates decomposition at approximately 100°C, while various diazo compounds exhibit decomposition onset temperatures between 75-160°C depending on their substitution patterns [5]. These thermal profiles highlight the importance of maintaining reaction temperatures well below the decomposition thresholds and implementing appropriate engineering controls when working with these reagents.
Safety Protocols for MSA Handling:
Diazo compounds generated from MSA-mediated transfer reactions exhibit variable stability profiles depending on their substitution patterns. Donor/acceptor diazo compounds generally display enhanced stability compared to acceptor-only diazo compounds, with decomposition onset temperatures typically ranging from 100-160°C [5]. The thermal stability variation depends primarily on the electronic effect of substituents and the degree of charge delocalization in the molecular structure. A statistical model has been demonstrated to predict the thermal stability of differently substituted phenyl diazoacetates, enabling preemptive safety assessments for new diazo compounds [5].
Critical Safety Recommendations:
Recent advances in electrocatalytic cyclopropanation have demonstrated alternative pathways for cyclopropane synthesis that bypass traditional diazo chemistry. These methods enable the synthesis of cyclopropanes through intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes without requiring diazo compounds or metal-carbene intermediates [6]. The electrochemical process requires no chemical oxidants, allowing for speedy access to various functionalized cyclopropanes from inexpensive and readily available materials. While this technology is still in early development compared to MSA-mediated approaches, it represents a promising direction for safer and more sustainable cyclopropane synthesis, particularly for industrial applications where the hazards associated with diazo compounds present significant barriers.
The cyclopropane products obtained through MSA-mediated cyclopropanation serve as versatile intermediates for further synthetic elaboration. The bridgehead sulfoxonium group present in cyclopropanes derived from I,S-ylides acts as a versatile handle for further transformations, enabling diverse functionalization through multiple mechanistic pathways [2]. This versatility is particularly valuable in medicinal chemistry campaigns where rapid diversification of cyclopropane-containing scaffolds is often required for structure-activity relationship studies.
Post-Cyclopropanation Transformations:
The ability to transform a single cyclopropane precursor into multiple diverse derivatives significantly enhances the utility of MSA-mediated cyclopropanation in complex molecule synthesis. This approach has been successfully applied to the synthesis of chiral cyclopentanones with three contiguous chiral centers, demonstrating the power of these methodologies for constructing stereochemically complex architectures [2].
Diagram 2: Synthetic applications of cyclopropane products derived from MSA-mediated cyclopropanation, highlighting diversification through nucleophilic ring-opening reactions
This compound has established itself as a versatile and efficient reagent for diazo transfer in cyclopropanation reactions, particularly when combined with chiral dirhodium catalysts for enantioselective transformations. The methodologies described in these application notes enable access to structurally diverse cyclopropanes with exceptional levels of stereocontrol, including highly congested penta-substituted systems that were previously challenging synthetic targets. The detailed protocols provided for diazo transfer, intermolecular cyclopropanation, and intramolecular cyclopropanation offer researchers practical guidance for implementing these reactions in both discovery and development settings. As electrochemical and other alternative approaches continue to evolve, the fundamental principles of MSA-mediated cyclopropanation will undoubtedly remain valuable for the synthesis of these important structural motifs in pharmaceutical chemistry and beyond.
The detrifluoroacetylative diazo transfer reaction represents an advanced methodology for the synthesis of α-diazocarbonyl compounds, a privileged class of intermediates in synthetic organic chemistry and drug discovery. This transformation enables the direct conversion of trifluoroacetyl-containing precursors or other activated carbonyl compounds to their corresponding diazo derivatives through a process that involves both diazo group installation and concomitant removal of trifluoroacetyl functionality. The strategic implementation of methanesulfonyl azide (mesyl azide) as the diazo transfer reagent offers significant practical advantages over traditional sulfonyl azides, including enhanced safety profile, improved atom economy, and reduced formation of byproducts that can complicate purification processes. These application notes provide a comprehensive technical resource for researchers seeking to implement this methodology in both discovery and development settings, with particular emphasis on continuous processing approaches that mitigate the potential hazards associated with diazo compound handling and azide reagents.
The α-diazocarbonyl compounds generated through this methodology serve as versatile precursors for numerous valuable transformations in pharmaceutical synthesis, including C–H functionalization, cyclopropanation, and cascade cyclization processes. The detrifluoroacetylative aspect is particularly valuable in fluorinated compound synthesis, where it enables strategic manipulation of heavily fluorinated precursors that would otherwise be challenging to functionalize. When performed using continuous flow platforms, this reaction benefits from enhanced mass and heat transfer characteristics, improved safety through in situ generation and immediate consumption of reactive intermediates, and superior process control compared to traditional batch operations. The protocols detailed herein have been optimized for reliability, reproducibility, and scalability, with specific attention to the practical considerations necessary for successful implementation by researchers across experience levels.
The detrifluoroacetylative diazo transfer with this compound proceeds through a concerted mechanism that initiates with deprotonation of the activated methylene carbon adjacent to the carbonyl group. The resulting enolate intermediate undergoes nucleophilic attack on the electrophilic terminal nitrogen of this compound, leading to formation of a transient N-sulfonyl triazene intermediate. This unstable species rapidly collapses with elimination of mesyl amide and molecular nitrogen, yielding the desired α-diazocarbonyl product. In the specific case of trifluoroacetyl substrates, the reaction proceeds with complete displacement of the trifluoroacetyl group, resulting in formal replacement of the trifluoromethyl moiety with a diazo functionality.
The This compound reagent offers distinct advantages in this transformation compared to more conventional sulfonyl azides such as p-toluenesulfonyl azide or triflyl azide. Mesyl azide demonstrates superior leaving group ability due to the relative stability of the mesylate anion, facilitating more efficient collapse of the N-sulfonyl triazene intermediate. Additionally, the byproducts generated from mesyl azide (mesyl amide and mesylate salts) typically exhibit superior solubility properties in aqueous workup procedures compared to the bulkier aromatic byproducts generated from tosyl-based reagents, thereby streamlining product isolation and purification. From a safety perspective, this compound can be prepared and handled in situ with minimal accumulation, significantly reducing hazards associated with isolation and storage of sulfonyl azide compounds.
Table 1: Comparative Analysis of Sulfonyl Azide Reagents for Diazo Transfer
| Reagent | Stability | Byproduct Solubility | Relative Rate | Safety Considerations |
|---|---|---|---|---|
| This compound | Moderate | High (aqueous) | High | Suitable for in situ generation |
| p-Toluenesulfonyl azide | High | Low (aqueous) | Moderate | Isolated solid with impact sensitivity |
| Triflyl azide | Low | High (aqueous) | Very High | Extreme sensitivity to shock/heat |
The detrifluoroacetylative variant is particularly valuable for introducing diazocarbonyl functionality into complex molecular architectures while simultaneously removing the highly electron-withdrawing trifluoromethyl group, which can dramatically alter the electronic properties and subsequent reactivity of the resulting diazo compound. This electronic modulation enables fine-tuning of carbene reactivity in downstream transformations, providing synthetic chemists with an additional parameter for controlling selectivity in metal-catalyzed diazo decomposition pathways.
Comprehensive optimization studies have identified critical parameters for achieving high yields in the detrifluoroacetylative diazo transfer reaction with this compound. The reaction demonstrates excellent functional group tolerance when appropriate conditions are employed, with particular sensitivity to base strength, stoichiometry, and solvent environment. The following tables summarize key optimization data and performance metrics across diverse substrate classes.
Table 2: Optimized Reaction Components and Conditions
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| This compound equiv. | 1.2-1.5 | Lower: Incomplete conversion; Higher: Increased byproducts |
| Base | Et₃N, 2.0-2.5 equiv. | Weaker bases: Slow reaction; Stronger bases: Decomposition |
| Solvent | CH₂Cl₂, MeCN, or THF | Protic solvents promote diazo decomposition |
| Temperature | 0°C to RT | Elevated temperatures: Reduced diazo stability |
| Reaction time | 4-16 h | Substrate dependent |
| Additives | Anhydrous MgSO₄ (optional) | Water removal improves yield |
Performance analysis across multiple substrate classes reveals consistent trends in yield optimization. Activated methylene compounds with electron-withdrawing groups (ketones, esters, amides, sulfones) adjacent to the reaction center generally provide excellent yields (75-95%) under standard conditions. Substrates with steric hindrance adjacent to the reaction center require extended reaction times (12-24 h) but still provide good yields (60-75%). The reaction demonstrates particular efficiency with trifluoroacetyl substrates, where the detrifluoroacetylative pathway provides a clean route to diazo compounds that would be challenging to access via alternative methods.
Table 3: Performance Outcomes Across Substrate Classes
| Substrate Class | Representative Example | Yield Range (%) | Key Considerations |
|---|---|---|---|
| β-Ketoesters | Ethyl 2-oxocyclopentanecarboxylate | 85-95 | Rapid reaction, high yields |
| Malonates | Diethyl malonate | 80-90 | Standard conditions effective |
| β-Diketones | Acetylacetone | 75-85 | May require temperature control |
| Cyanocarbonyls | 2-Cyanoacetate | 70-82 | Moderate yields |
| Sulfonylcarbonyls | Methyl 2-sulfoacetate | 65-75 | Extended reaction times beneficial |
Safety specifications for this transformation warrant particular attention due to the dual hazards associated with both diazo compounds and azide reagents. Implementation of engineering controls and process safety protocols is essential for successful operation at any scale.
Table 4: Critical Safety Specifications and Handling Protocols
| Parameter | Specification | Rationale |
|---|---|---|
| Mesyl azide concentration | ≤0.5 M in reaction mixture | Minimizes explosive potential |
| Maximum process temperature | ≤40°C | Prevents rapid decomposition |
| Diazo compound isolation | Avoid isolation when possible | Minimizes handling hazards |
| In situ quenching | 0.5 M sodium acetylacetonate solution | Efficient azide scavenging |
| Personal protective equipment | Explosion shield, face protection | Standard precaution for azide chemistry |
Materials: Methanesulfonyl chloride (MsCl, 1.0 equiv.), sodium azide (NaN₃, 1.2 equiv.), sodium bicarbonate (NaHCO₃, 1.5 equiv.), acetonitrile (HPLC grade), ethyl acetate, brine, anhydrous magnesium sulfate.
Procedure:
Safety Notes: Perform all operations behind a safety shield in a well-ventilated fume hood. Do not isolate neat mesyl azide. The concentration can be determined by FTIR analysis (azide stretch ≈ 2150 cm⁻¹) or by quantitative NMR using an internal standard.
Materials: Substrate (1.0 equiv.), this compound solution (1.2-1.5 equiv., 0.5 M in MeCN), triethylamine (2.0-2.5 equiv.), anhydrous CH₂Cl₂, 10% citric acid solution, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄.
Procedure:
Troubleshooting: For substrates with low conversion, consider increasing the equivalents of mesyl azide (up to 2.0 equiv.) or extending the reaction time. If decomposition is observed, conduct the reaction at 0°C for the entire duration. For water-sensitive substrates, include 4Å molecular sieves in the reaction mixture.
Equipment: Two syringe pumps, PTFE tubing (0.04" ID, 10 mL volume), static mixer, back pressure regulator (10-15 psi), receiving flask with stir bar.
Solutions:
Procedure:
Advantages: The continuous flow approach minimizes accumulation of both mesyl azide and diazo product, provides superior temperature control, and enables safer operation at scale compared to batch processes [1].
Spectroscopic Analysis:
Chromatographic Purification:
The α-diazocarbonyl compounds synthesized via detrifluoroacetylative diazo transfer serve as versatile intermediates for numerous valuable transformations. Their implementation in downstream reactions enables access to structurally complex motifs prevalent in pharmaceutical targets and natural products.
The desymmetrization of α-diazocarbonyl compounds through copper-catalyzed intramolecular aromatic addition (Buchner reaction) represents a powerful strategy for the synthesis of complex cyclic frameworks with excellent enantiocontrol. This transformation proceeds through a copper-carbene intermediate that undergoes addition to aromatic systems, followed by ring expansion to yield seven-membered cycloheptatrienes [1].
Diagram 1: Copper-catalyzed aromatic addition reaction mechanism
Representative Procedure: In a flame-dried Schlenk tube, charge the α-diazoketone (0.5 mmol) and immobilized copper-bis(oxazoline) catalyst 9 (10 mol%) under nitrogen atmosphere. Add anhydrous toluene (5 mL) and heat the mixture at 60°C for 12 hours. Monitor reaction progress by TLC until complete consumption of the diazo starting material. Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the azulenone product. Typical enantioselectivities of 80-95% ee can be achieved with optimized bis(oxazoline) ligands [1].
Intermolecular and intramolecular C–H insertion reactions represent one of the most valuable transformations of α-diazocarbonyl compounds, enabling direct functionalization of unactivated C–H bonds. These proceedings proceed through metal-carbene intermediates that insert into adjacent C–H bonds with predictable regioselectivity (3° > 2° > 1°) and often excellent stereoretention.
Implementation Considerations:
Representative Intramolecular C–H Insertion: Dissolve the α-diazocarbonyl substrate (0.2 M) in anhydrous dichloromethane under nitrogen atmosphere. Add Rh₂(OAc)₄ (1 mol%) and stir at room temperature. Using a syringe pump, add the diazo compound as a solution in CH₂Cl₂ (0.5 M) over 4 hours. After complete addition, continue stirring until TLC analysis indicates complete consumption of the diazo compound. Concentrate and purify by flash chromatography to obtain the cyclized product.
The detrifluoroacetylative diazo transfer reaction with this compound represents a robust and efficient methodology for the synthesis of versatile α-diazocarbonyl building blocks. The continuous processing approaches detailed in these application notes effectively address the traditional safety concerns associated with both diazo compound synthesis and sulfonyl azide reagents, enabling broader implementation of these valuable transformations in both academic and industrial settings. The downstream applications in copper-catalyzed aromatic addition and C–H functionalization provide access to complex molecular architectures with exceptional levels of stereocontrol, making this methodology particularly valuable for the synthesis of pharmaceutical intermediates and natural product analogs.
Future developments in this field will likely focus on expanding the substrate scope to include increasingly complex molecular architectures, developing heterogeneous catalyst systems for simplified product isolation, and further integrating these transformations into fully continuous manufacturing platforms for pharmaceutical production. Additionally, the emergence of photocatalytic activation methods for diazo compounds presents opportunities for developing entirely new reaction manifolds that complement traditional metal-catalyzed pathways. As these methodologies continue to evolve, the detrifluoroacetylative diazo transfer with this compound is poised to become an increasingly valuable tool for synthetic chemists engaged in the construction of complex organic molecules.
This compound (MsN₃), commonly referred to as mesyl azide, is a highly valuable reagent in organic synthesis with particular utility in the construction of complex natural product architectures. This small, reactive molecule (CAS 1516-70-7, molecular formula CH₃N₃O₂S, MW 121.12 g/mol) serves as a powerful diazo transfer reagent enabling access to α-diazocarbonyl compounds that function as key intermediates in numerous synthetic transformations. The strategic importance of MsN₃ lies in its ability to efficiently install diazo functionalities that can undergo subsequent catalytic reactions including cyclopropanation, C-H insertion, Wolff rearrangement, and aromatic addition reactions—transformations that are fundamental to constructing the complex molecular frameworks found in natural products.
The structural simplicity of this compound belies its synthetic versatility. Compared to other sulfonyl azides, MsN₃ offers advantages of low molecular weight, low cost of starting materials, and the facile removal of methanesulfonamide byproducts during workup due to their high water solubility. These characteristics make it particularly attractive for complex synthetic campaigns where efficiency and practicality are paramount. Additionally, the small size of the mesyl group minimizes potential steric hindrance during diazo transfer to sterically encumbered substrates, further enhancing its utility in natural product synthesis where such congested molecular environments are commonplace.
This compound is characterized by several key physical properties that influence its handling and application in synthetic chemistry. The compound typically exists as a low-melting white solid or colorless oil with a melting point of approximately 18°C, making it often liquid at or near room temperature in many laboratory environments. It decomposes upon heating to approximately 120°C, which dictates that all reactions and purification must be performed under controlled temperature conditions [1]. The compound's boiling point has been reported as 59-60°C at 17 Torr, and it possesses a density of 1.4361 g/cm³ with a refractive index of 1.4675 [2].
Regarding solubility characteristics, MsN₃ is soluble in various organic solvents including diethyl ether, methanol, and acetonitrile, but only sparingly soluble in 95% ethanol and cold water [2]. This solubility profile facilitates its use in common organic reaction media while allowing for aqueous workup procedures to remove excess reagent and byproducts. At low temperatures, this compound crystallizes in the triclinic crystal system in the space group P1 with specific lattice parameters (a = 5.6240 Å; b = 5.9498 Å, c = 7.6329 Å, α = 72.216°, β = 70.897°, and γ = 88.601°) with two molecules per unit cell [1].
This compound requires careful handling due to its potentially explosive nature, particularly when heated above its decomposition temperature of approximately 120°C [1]. Like many organic azides, it possesses significant energy content and should be treated with appropriate precautions. Safety studies have identified mesyl azide as one of the more dangerous diazo transfer reagents, with noted impact sensitivity and a substantial heat of decomposition [3].
Table 1: Safety Profile of this compound Compared to Other Diazo Transfer Reagents
| Reagent | Shock Sensitivity | Thermal Stability | Decomposition Temperature | Relative Safety |
|---|---|---|---|---|
| This compound | High | Low | ~120°C | Least safe |
| Tosyl azide | Moderate | Moderate | ~145°C | Intermediate |
| p-ABSA | Low | High | ~160°C | Safer |
| m-CBSA | Low | High | >160°C | Safer |
| DBSA | Low | High | ~155°C | Safer |
To mitigate risks, researchers should adopt strict safety protocols including the use of blast shields, personal protective equipment, and temperature control. Some procedures recommend in situ preparation without isolation to minimize handling of the neat azide [1] [4]. Storage should always be in the cold and dark, typically in a refrigerator, with careful monitoring for decomposition over time [2].
The principal utility of this compound in natural product synthesis lies in its ability to effect diazo transfer to various carbonyl compounds. This process involves the base-mediated reaction of MsN₃ with active methylene compounds, resulting in the installation of a diazo functionality adjacent to a carbonyl group. The mechanistic pathway begins with deprotonation of the substrate to form an enolate, which subsequently attacks the electrophilic sulfur center of the mesyl azide. This leads to the formation of an intermediate sulfonyl triazene, which collapses to release nitrogen gas and yield the α-diazocarbonyl product along with methanesulfonamide as a byproduct [5].
The efficiency of diazo transfer is influenced by several factors including the acidity of the substrate protons, the strength of the base employed, the solvent system, and the electronic nature of the sulfonyl azide. This compound has been shown to be particularly effective in this role due to the favorable electronic properties of the mesyl group and the water solubility of mesyl amide byproducts, which facilitates purification [1] [2]. The small size of the mesyl group also contributes to favorable reaction kinetics compared to bulkier sulfonyl azides, making it the reagent of choice for sterically congested substrates.
This compound has enabled key transformations in the synthesis of numerous complex natural products. Its application is particularly valuable for the installation of diazo functionalities that serve as handles for subsequent metal-catalyzed transformations. In the synthesis of chlorotetaine, an antimycotic natural product, Wild and colleagues employed a detrifluoroacetylative diazo transfer strategy using MsN₃ to construct a key diazo ketone intermediate via a silyl enol ether pathway [5].
Similarly, Nakada utilized a modified diazo transfer protocol with p-nitrobenzenesulfonyl azide (inspired by the efficacy of MsN₃) in the total synthesis of the polyprenylated acylphloroglucinol nemorosone [5]. The demonstrated versatility of this compound in these complex synthetic contexts underscores its value as a tool for constructing challenging molecular architectures. The reagent has proven especially useful for activating molecular positions that can subsequently undergo cascade transformations, enabling rapid increases in molecular complexity from relatively simple precursors.
Table 2: Applications of this compound in Natural Product Synthesis
| Natural Product | Reaction Type | Key Transformation | Yield | Reference |
|---|---|---|---|---|
| Chlorotetaine | Detrifluoroacetylative diazo transfer | Diazo ketone formation via silyl enol ether | Good to excellent | [5] |
| Nemorosone | Modified diazo transfer | α-Diazo ketone installation | Not specified | [5] |
| Various azulenones | Intramolecular Büchner reaction | Enantioselective aromatic addition | Up to 95% ee | [4] |
| Thiopyran S,S-dioxides | C-H insertion | Desymmetrization via C-H activation | Up to 98% ee | [4] |
This procedure describes the diazo transfer from this compound to activated methylene compounds such as β-diketones, β-ketoesters, and malonates, resulting in the formation of the corresponding α-diazocarbonyl compounds [1] [2].
Materials:
Procedure:
Notes:
This advanced protocol enables diazo transfer to simple ketones through a two-step activation sequence, bypassing the limitations of direct diazo transfer to ketone enolates [5].
Materials:
Procedure:
Step 1: Trifluoroacetylation
Step 2: Diazo Transfer
Notes:
Diagram 1: Experimental workflow for detrifluoroacetylative diazo transfer using this compound
This compound presents significant safety hazards that must be carefully managed in laboratory settings. The compound is classified as explosive when heated above 130°C, with decomposition potentially initiating at temperatures as low as 120°C [1]. Safety evaluations have identified MsN₃ as one of the most hazardous diazo transfer reagents, demonstrating high impact sensitivity and the largest heat of decomposition among commonly used sulfonyl azides [3]. These properties necessitate special precautions during handling, storage, and purification to prevent accidental decomposition.
The potential for rapid exothermic decomposition requires that researchers implement engineering controls such as blast shields, conduct operations on the smallest practical scale, and avoid concentrating the azide through evaporation or distillation. Particular caution should be exercised when subjecting MsN₃ to mechanical shock, friction, or rapid temperature changes. These hazards have led many laboratories to seek safer alternatives, particularly for scale-up operations where the risks associated with MsN₃ become more significant [5] [3].
Contemporary synthetic approaches have developed several strategies to mitigate the risks associated with this compound:
In Situ Generation and Use: Methods have been developed where MsN₃ is prepared and immediately consumed in the same reaction vessel, avoiding isolation and handling of the neat azide [1] [4]. A typical protocol involves reacting methanesulfonyl chloride with sodium azide in acetone, acetonitrile, or methanol/water mixtures, with the resulting MsN₃ used directly in diazo transfer reactions [2].
Continuous Flow Processing: Advanced flow chemistry platforms enable the generation and immediate consumption of MsN₃ in minimized volumes, dramatically improving safety profiles [4]. These systems leverage superior heat transfer and small reactor volumes to contain potential hazards, with one study demonstrating "generation and use of triflyl azide in flow enables efficient synthesis of a range of α-diazocarbonyl compounds" while "addressing the hazards associated with handling of this highly reactive sulfonyl azide" [4].
Safer Replacement Reagents: For many applications, alternative sulfonyl azides with improved safety profiles can substitute for MsN₃ without significant yield penalties. p-Acetamidobenzenesulfonyl azide (p-ABSA) and 4-dodecylbenzenesulfonyl azide (DBSA) represent valuable alternatives, though with different solubility characteristics and byproduct removal considerations [5].
While this compound remains a valuable reagent, several safer alternatives have been developed that maintain efficacy while reducing hazards:
p-Acetamidobenzenesulfonyl Azide (p-ABSA): This reagent offers improved thermal stability while functioning effectively in diazo transfer reactions. Although more expensive than MsN₃, its enhanced safety profile makes it preferable for larger-scale applications [5].
m-Carboxybenzenesulfonyl Azide (m-CBSA): Recently investigated as a diazo transfer reagent, m-CBSA demonstrates excellent thermal stability and the advantage of aqueous solubility for facile removal of byproducts. Studies indicate it "is an effective diazo transfer reagent furnishing the resulting diazo compounds in good to excellent yields avoiding the chromatographic purification which is typically required for similar reagents" [3].
Polymer-Supported Sulfonyl Azides: Immobilized azide reagents offer significantly improved safety characteristics due to their heterogeneous nature and reduced energy content. Although currently more expensive, these reagents enable simplified purification and reduced exposure hazards [5] [3].
Table 3: Comparison of this compound with Alternative Diazo Transfer Reagents
| Parameter | This compound | p-ABSA | m-CBSA | Polymer-Supported |
|---|---|---|---|---|
| Molecular Weight | 121.12 | 240.23 | 227.19 | >500 |
| Cost | Low | Moderate | Moderate | High |
| Thermal Stability | Low (decomp. ~120°C) | High | Highest | High |
| Byproduct Removal | Excellent (water soluble) | Good | Excellent (water soluble) | Excellent (filtration) |
| Atom Economy | Best | Moderate | Moderate | Poor |
| Scale-up Suitability | Limited | Good | Good | Excellent |
The choice of diazo transfer reagent should be guided by specific reaction requirements and safety considerations. This compound remains the reagent of choice for small-scale reactions where its small size, excellent atom economy, and facile byproduct removal provide distinct advantages, particularly with sterically hindered substrates. For larger-scale applications or those in industrial settings, the safer alternatives often represent more appropriate choices despite their higher molecular weight and cost.
Recent advances in continuous flow technology have somewhat resurrected the utility of this compound by containing its hazards within engineered systems. As noted in one study, "the improved safety profile associated with the handling and use of hazardous compounds in flow chemistry platforms has been a critical aspect of the increasing emergence of these technologies" [4]. This approach maintains the practical advantages of MsN₃ while mitigating the associated risks through engineering controls.
This compound remains a powerful tool for the installation of diazo functionalities in complex molecular synthesis, despite its associated hazards. Its unique combination of small size, low cost, and excellent byproduct removal characteristics continue to make it valuable for constructing natural products and other complex molecules. The key applications in cyclopropanation, C-H insertion, Wolff rearrangement, and aromatic addition reactions demonstrate its versatility in creating structural complexity from relatively simple precursors.
Future methodologies will likely continue to balance the practical advantages of MsN₃ with its safety limitations through technological solutions such as continuous flow processing and in situ generation techniques. Additionally, the development of novel sulfonyl azides with improved safety profiles continues to expand the toolbox available to synthetic chemists. When employing this compound, researchers should carefully consider the specific requirements of their transformation and implement appropriate safety measures to leverage its synthetic potential while minimizing risks.
The utility of MsN₃ in synthesis begins with its role in diazo transfer to create reactive diazo compounds, which then undergo metal-catalyzed C-H insertion [1] [2]. The diagram below illustrates this core concept and its application in forming nitrogen heterocycles.
Diagram Title: From Ketone to C-H Insertion via Diazo Transfer
This section provides a detailed, reliable procedure for using MsN₃ to convert ketones into α-diazo ketones, which are precursors for C-H insertion.
This protocol is excellent for base-sensitive substrates like α,β-unsaturated ketones.
Step 1: Trifluoroacetylation of the Ketone
Step 2: Diazo Transfer with Methanesulfonyl Azide
The choice of sulfonyl azide involves a balance of safety, cost, and practicality [1].
| Reagent | Advantages | Disadvantages / Safety Notes |
|---|---|---|
| This compound (MsN₃) | Good atom economy; easy removal of byproducts during work-up [1]. | Explosive when heated; requires strict temperature control [3] [4]. |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | Safer alternative for large-scale work; similarly effective [1]. | Higher molecular weight; more expensive [1]. |
| Tosyl azide (TsN₃) | Traditional reagent; widely used. | Similar explosion hazard to MsN₃ [1]. |
| 4-Nitrobenzenesulfonyl azide (NsN₃) | Can favor diazo transfer with certain enolates [5]. | Reported lower yields in some protocols [1]. |
This is a key transformation for building nitrogen-containing heterocycles like indolin-2-ones.
This compound is a highly effective reagent for diazo transfer, enabling valuable C-H insertion chemistry.
I hope these application notes provide a solid foundation for your research. Would you like to explore the specific reaction conditions for a particular substrate class, such as α,β-unsaturated ketones, in more detail?
The table below summarizes key information about this compound from the search results [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | CH3N3O2S |
| Molar Mass | 121.12 g·mol⁻¹ |
| Melting Point | 18 °C (64 °F) |
| Decomposition | Begins at 120 °C (248 °F) |
| Primary Hazard | Explosive |
| Common Name | Mesyl azide |
A critical point reiterated across multiple sources is that this compound, like many azides, is explosive [1]. One search result specifically advises that preparation in situ (i.e., generating and using it immediately without isolating it) can be advantageous to mitigate explosion hazards [1].
Given the explosion risk, handling this compound on a lab scale demands careful planning. The following diagram outlines a general workflow for its in situ preparation and use, which is a common risk-reduction strategy.
While specific protocols for this compound are not available in the search results, the following principles are universally critical for safe azide handling:
The table below summarizes the quantitative stability data for methanesulfonyl azide and related compounds.
| Compound | Decomposition Onset (°C) | Enthalpy of Decomposition (ΔHD, kJ mol⁻¹) | Key Hazard Notes |
|---|---|---|---|
| This compound [1] | 120 | Information missing | Explosive; boiling point is also 120°C (the point at which it decomposes). |
| Sulfonyl Azides (General Class) [2] | Information missing | ~ -201 (Average) | Energetic compounds, can release large amounts of heat upon decomposition. |
| p-acetamidobenzenesulfonyl azide (p-ABSA) [2] | 100 | Information missing | A common diazo transfer reagent with higher thermal stability than many diazo compounds. |
| Ethyl (phenyl)diazoacetate [2] | 60 | ~ -102 (Average for diazo compounds) | Provided for comparison; this compound is more thermally stable than this diazo compound. |
To ensure safe use of this compound in the laboratory, adhere to the following protocols:
Q: What should I do if my reaction involving this compound requires elevated temperature? A: this compound is unstable at elevated temperatures. If your synthesis requires heat, seek an alternative reagent or synthetic pathway that does not involve this compound. Do not exceed its safe temperature limits.
Q: Is it safe to purify this compound by distillation? A: No. Given that its boiling point coincides with its decomposition temperature (120°C), distillation is an extremely hazardous operation and must not be attempted. [1]
Q: What is the recommended procedure for preparing this compound? A: Literature suggests that preparation in situ is advantageous for avoiding explosion hazards. [1] A typical protocol involves reacting methanesulfonyl chloride with sodium azide in a solvent like methanol, ethanol, or acetonitrile. [1]
For a visual summary of the key safety steps when planning an experiment with this compound, please refer to the following workflow:
The yield of reactions involving methanesulfonyl azide is highly dependent on several experimental conditions. The following table summarizes critical parameters and their optimizations based on current literature.
| Parameter | Challenge/Low Yield Cause | Optimization Strategy | Citation |
|---|---|---|---|
| Solvent | Low solubility of base/reagents; solvent-dependent side reactions. | Use polar aprotic solvents. DMSO proved superior to DMF, MeCN, or THF in one study, increasing conversion from 32% to 95%. | [1] |
| Base | Ineffective deprotonation; poor enolate formation; instability of products. | Cs₂CO₃ in DMSO was highly effective. It outperformed K₂CO₃, Na₂CO₃, and strong amines like DBU. For some cyclic systems, 5M KOH (aq) can also be efficient. | [1] |
| Stoichiometry of MsAz | Using excess azide is wasteful and complicates purification. | Newer protocols successfully use 1.0-1.1 equivalents of sulfonyl azide, a reduction from the traditional 1.5 equivalents. | [2] |
| Alternative Reagents | MsAz and TsAz pose safety hazards (thermal instability). | Use safer sulfonyl azides like 4-acetamidobenzenesulfonyl azide (p-ABSA) or 4-dodecylbenzenesulfonyl azide, which are equally effective in many diazo transfer reactions. | [2] |
My reaction yield is low even with the correct substrate. What should I check first? Re-evaluate your solvent and base combination. The switch from a solvent like MeCN to DMSO, paired with Cs₂CO₃ instead of K₂CO₃ or an amine base, has been shown to dramatically increase conversion rates in diazo transfer and triazole synthesis reactions [1]. Ensure the base has high solubility in your chosen solvent.
I am concerned about the safety of handling this compound. Are there safer alternatives? Yes. For diazo transfer reactions, p-ABSA is widely recommended as a safer alternative to MsAz and TsAz, especially for larger-scale work [2]. Always consult the specific safety data for any azide compound and adhere to all safety protocols.
During the purification of my α-diazo ketone, I encounter byproducts. How can I minimize this? Using this compound can be advantageous here. The methanesulfonamide byproducts produced during the reaction are generally more soluble and can be more easily separated from the desired diazo product during an aqueous work-up compared to byproducts from other sulfonyl azides [2].
The chemoselectivity of my triazole formation is poor. What factor can I control? The choice of base can be critical. Evidence suggests that a cesium-chelated intermediate may form during the [3+2] cycloaddition, which significantly influences the chemo- and regioselectivity of the final 1,2,3-triazole product. Using Cs₂CO₃ can therefore help steer the reaction towards the desired isomer [1].
This is a robust method for preparing α-diazo ketones, which can be superior to traditional deformylative routes, especially for base-sensitive substrates [2].
Step 1: Trifluoroacetylation of the Ketone Enolate
Step 2: Diazo Transfer with this compound (or p-ABSA)
The following chart outlines the core experimental workflow and key safety considerations.
| Strategy | Principle & Methodological Considerations | Key Experimental Parameters to Test |
|---|---|---|
| Liquid-Liquid Extraction [1] [2] | Exploits differences in solubility between the desired product and methanesulfonamide byproducts in two immiscible solvents. | Choice of organic solvent (e.g., ethyl acetate, dichloromethane), pH of aqueous phase to manipulate ionization, number of extraction cycles. |
| Solid-Phase Extraction (SPE) [2] | Uses a solid sorbent to selectively retain the byproduct or the desired product from a liquid solution. | Type of sorbent (e.g., C18, polymer-based, functionalized materials), loading and elution solvent composition, sample pH. |
| Crystallization / Precipitation [3] | Utilizes differences in solubility for the byproduct and main product in a specific solvent system, leading to the selective isolation of one component as a solid. | Selection of solvent/anti-solvent, cooling rate, seeding, and concentration of the solution. |
| Chromatographic Purification | Separates components based on their differential partitioning between a mobile liquid phase and a stationary phase. | Choice of stationary phase (e.g., silica gel, alumina), elution solvent gradient, and column load. |
The workflow below illustrates how these strategies can be combined into a logical purification process.
To monitor the effectiveness of any purification process, you need a reliable analytical method. The following is a validated LC-MS/MS protocol for determining methanesulfonamide, which can be adapted to track your byproduct's concentration [4].
1. Derivatization:
2. LC-MS/MS Analysis:
Q: Why can't I find a pre-existing method for my specific reaction?
Q: My purification isn't working. What should I check first?
Q: Are there any safety concerns with methanesulfonamide byproducts?
I hope this technical guide provides a solid foundation for your work. The lack of a direct method is a common research challenge, but by applying these fundamental separation strategies and a robust analytical control, you can develop an effective purification process.
This method is ideal for removing impurities that remain soluble in the cold solvent [2].
This method is suitable for purifying larger quantities but carries a higher risk due to the heat involved.
The table below summarizes the two key purification techniques.
| Method | Typical Solvents | Key Operational Parameters | Advantages | Disadvantages |
|---|---|---|---|---|
| Crystallization [1] | Diethyl ether, 95% Ethanol | Temperature: -75 °C | Safer, no heating required; can produce high-purity crystals. | Potential for product loss in mother liquor; requires a very cold bath. |
| Vacuum Distillation [1] | Not applicable | Boiling Point: 59-60 °C @ 17 Torr; Decomposes at 120 °C [3] | Good for larger volumes; no solvent loss. | High risk of explosion if overheated; requires specialized glassware. |
The following diagram illustrates the key decision points and steps in the purification process.
Q1: My diazo transfer reaction shows no conversion. What could be wrong? A lack of product formation often stems from issues with reagent reactivity, the reaction environment, or the substrate itself.
The following diagram illustrates the water-catalyzed mechanism of diazo transfer using FSO₂N₃, highlighting the key intermediates and the rate-limiting step.
Q2: How can I improve the safety profile when working with diazo compounds and azides? Diazo compounds and azide reagents are energetic materials and require careful handling [2].
The table below summarizes key safety parameters for selected compounds to guide your risk assessment.
| Compound / Reagent | Decomposition Onset (°C) | Enthalpy of Decomposition (ΔH_D) | Key Hazard Notes |
|---|---|---|---|
| Diazo Compounds (General) | 75 - 160 [2] | ~ -102 kJ mol⁻¹ [2] | Wide stability range; donor/acceptor types are more impact-sensitive [2]. |
| Ethyl (phenyl)diazoacetate | ~100 (ARC init.) [2] | — | Decomposition can initiate as low as 60°C (ARC) [2]. |
| Sulfonyl Azides (e.g., p-ABSA) | >100 [2] | ~ -201 kJ mol⁻¹ [2] | Higher decomposition enthalpy than typical diazo compounds [2]. |
| Fluorosulfuryl Azide (FSO₂N₃) | — | — | Reported as a safer and more efficient alternative for diazo transfer [1]. |
Q3: Are there modern computational tools that can help plan these reactions? Yes, Large Language Models (LLMs) and other AI tools are transforming how chemists plan and troubleshoot organic syntheses [4].
When a diazo transfer reaction fails, follow this logical pathway to diagnose and resolve the issue.
Chemical Identity and Primary Use Methanesulfonyl azide (MsN₃) is primarily used as a diazo transfer reagent [1]. It reacts with active methylene compounds or enolates to install diazo functional groups, which are valuable intermediates for synthesizing compounds like α-diazo ketones [1].
Hazards and Safe Handling
The search results indicate that solvent selection is often part of a specific reaction protocol. The following information is derived from documented experimental procedures.
| Application / Context | Recommended Solvent(s) | Purpose & Rationale | Supporting Experimental Details |
|---|---|---|---|
| Detrifluoroacetylative Diazo Transfer [1] | Acetonitrile (CH₃CN) | Serves as the primary reaction solvent for the diazo transfer step. | The α-trifluoroacetyl ketone intermediate is treated with this compound in acetonitrile containing 1.0 equivalent of water and 1.5 equivalents of triethylamine [1]. |
| General Work-up & Purification [1] | Dilute Aqueous Base | Used for extraction during work-up to remove excess reagent and byproducts. | A key advantage of this compound is that excess reagent and methanesulfonamide byproducts are easily separated from the desired diazo product by extraction into dilute aqueous base [1]. |
The diagram below outlines a standard detrifluoroacetylative diazo transfer procedure using this compound [1]:
What are the safer alternatives to this compound? Based on safety evaluations, 4-acetamidobenzenesulfonyl azide (p-ABSA) and 4-dodecylbenzenesulfonyl azide are recommended as safer alternatives, especially for larger-scale work [1]. These reagents are thermally more stable and present a reduced explosion hazard [1].
Can the stoichiometry of this compound be reduced? Yes. While the original protocol uses 1.5 equivalents, several research groups have reported successful diazo transfer using 1.0 to 1.1 equivalents of sulfonyl azide reagent, which reduces waste and simplifies product purification [1].
Methanesulfonyl azide (MsN₃) is a valuable reagent for diazo transfer reactions but carries significant safety risks. Its primary hazards are its tendency to decompose exothermically and its potential as an explosive [1].
The table below summarizes key quantitative safety data for this compound and related reagents.
| Compound | Decomposition Enthalpy (ΔH_D) | Onset Temperature (T_{onset}) | Key Hazard Notes |
|---|---|---|---|
| This compound | Average for sulfonyl azides: -201 kJ mol⁻¹ [2] | Begins at 120 °C [1] | Explosive; avoid heating above recommended temperatures [1]. |
| Diazo Compounds (General) | Average: -102 kJ mol⁻¹ [2] | Wide range: 75–160 °C (depends on substituents) [2] | Can be impact-sensitive; rapid heat and gas generation upon decomposition [2]. |
| p-ABSA (Common diazo transfer reagent) | Data included in general sulfonyl azide average [2] | Decomposition initiation at 100 °C [2] | For comparison, has higher thermal stability than many diazo compounds [2]. |
To work safely with this compound, adhere to the following protocols, which are integrated into the experimental workflow below.
Q1: Can I distill this compound for purification? No. Given its decomposition temperature of 120 °C and known explosive nature, distillation is extremely hazardous and should not be attempted [1].
Q2: What is the key advantage of using this compound over other diazo transfer reagents? this compound is known for its relatively simple and inexpensive production, as well as straightforward purification of the reaction mixture, making it a practical choice in synthesis [1].
Q3: Are the diazo compounds produced from this compound also hazardous? Yes. Diazo compounds are energetic materials. While they may be less thermally stable, sulfonyl azides like this compound have a much higher decomposition enthalpy (-201 kJ mol⁻¹ vs. -102 kJ mol⁻¹ for diazo compounds), meaning they release almost twice the energy per mole upon decomposition [2]. Always consult thermal hazard data for specific compounds [2].
Q: What is the recommended stoichiometry for this compound in diazo transfer reactions? A contemporary evaluation of the detrifluoroacetylative diazo transfer procedure indicates that using 1.0 to 1.1 equivalents of sulfonyl azide is sufficient for successful reactions [1]. This is a reduction from the 1.5 equivalents often used in older protocols, which can lead to difficulties in product purification [1].
Q: What are the safety considerations, and are there safer alternatives? this compound is recognized as explosive, and its thermal stability poses a safety hazard for laboratory and industrial use [2] [1]. Safer sulfonyl azide alternatives have been evaluated for the detrifluoroacetylative diazo transfer procedure [1]. The table below compares common reagents.
| Sulfonyl Azide Reagent | Key Characteristics & Safety Notes | Suitability for Diazo Transfer |
|---|---|---|
| This compound (MsAz) | Explosive hazard; offers atom economy and easy byproduct removal [1]. | Effective, but safety risks restrict use [1]. |
| 4-Acetamidobenzenesulfonyl azide (p-ABSA) | Safer alternative; recommended for larger-scale preparative work [1]. | Equally effective as MsAz; generally recommended [1]. |
| 4-Dodecylbenzenesulfonyl azide | Safer alternative [1]. | Equally effective as MsAz [1]. |
| p-Nitrobenzenesulfonyl azide | Favors diazo transfer over azide formation in certain cases [1]. | Variable yields reported; requires evaluation for specific substrates [1]. |
This two-step protocol is highly robust for synthesizing α-diazo ketones, including base-sensitive substrates and α,β-unsaturated ketones [1].
Workflow: Synthesis of α-Diazo Ketones via Detrifluoroacetylative Diazo Transfer
Q: The yield of my diazo transfer product is low. What could be the reason?
Q: How can I simplify the purification of the α-diazo ketone product? A key advantage of using This compound is that the methanesulfonamide byproduct and any excess reagent can be removed by extraction into dilute aqueous base during workup [1]. If you use other sulfonyl azides, this advantage is lost.
The table below compares these two reagents based on key parameters important for laboratory and process chemistry.
| Feature | Methanesulfonyl Azide (MsN₃) | Tosyl Azide (TsN₃) |
|---|---|---|
| Explosive Hazard | Explosive; decomposes from 120°C [1] | Heat and shock sensitive [2] |
| Atom Economy | Higher (lower molecular weight) [3] | Lower [3] |
| Byproduct Removal | Easy separation (water-soluble byproducts) [3] | Can be more complex [3] |
| Handling & Scale-up | Can be prepared/generated in situ to improve safety [1] [2] | Requires specialized equipment (e.g., continuous flow) for safe large-scale use [2] |
| Primary Advantage | Simple production, straightforward purification, good atom economy [1] [3] | Historical "reagent of choice" [3] |
Due to the hazards of traditional sulfonyl azides, several safer alternatives have been developed. The table below lists some of the most common ones.
| Reagent | Key Features & Advantages |
|---|---|
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Shelf-stable, safe solid; generally recommended for larger scale work [3]. |
| Imidazole-1-sulfonyl Azide (ISA) | Used effectively in DNA-encoded library (DEL) synthesis; commercially available and safe to handle [4]. |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | Intrinsically safe, highly efficient, and shelf-stable for over one year at room temperature [5]. |
| Polymer-Supported Benzenesulfonyl Azide | Improved process safety due to solid phase; reduces explosion risk [5]. |
The detrifluoroacetylative diazo transfer strategy is a powerful method for synthesizing α-diazo ketones, which are difficult to access via direct transfer. The following workflow illustrates this procedure, which is compatible with safer azide reagents like p-ABSA [3].
Key Protocol Notes [3]:
For large-scale reactions where traditional azides like TsN₃ are necessary, a continuous flow process can be used to enhance safety, as only small quantities of the hazardous intermediate are present at any time [2].
Key Protocol Notes [2]:
The table below compares methanesulfonyl azide with other common sulfonyl azides, highlighting key properties relevant to byproduct removal and practical application [1] [2].
| Reagent | Byproduct Formed | Byproduct Removal | Atom Economy | Key Advantages | Primary Safety Concerns |
|---|---|---|---|---|---|
| This compound (MsN₃) | Methanesulfonamide (MsNH₂) | Easy removal by extraction into dilute aqueous base [1]. | High [1] | Low-cost precursor; simple purification [3] [1]. | Explosive; high impact sensitivity [3] [2]. |
| p-Toluenesulfonyl Azide (TsN₃) | p-Toluenesulfonamide (TsNH₂) | Can be difficult, often requires chromatography [1]. | Lower than MsN₃ | Traditional, widely used reagent. | Hazardous, shock-sensitive [2]. |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | p-Acetamidobenzenesulfonamide | Easier than TsN₃, but not as straightforward as MsN₃ [1]. | Lower than MsN₃ | Safer alternative; recommended for large-scale work [1]. | Less hazardous than MsN₃ or TsN₃ [1]. |
| m-Carboxybenzenesulfonyl Azide (m-CBSA) | m-Carboxybenzenesulfonamide | Easy removal by aqueous wash due to high water solubility of the byproduct [2]. | Lower than MsN₃ | Aqueous soluble; safer, greener profile; avoids chromatography [2]. | Improved safety profile over MsN₃ [2]. |
Here are the experimental contexts that demonstrate the byproduct removal advantage of this compound.
This multi-step procedure for synthesizing α-diazo ketones highlights the practical benefit of MsN₃ during workup [1].
To mitigate the explosion hazard of isolated MsN₃, researchers have developed methods to generate and use it in situ within a continuous flow system [4].
The following diagram illustrates this safer continuous flow process that leverages the easy removal of methanesulfonamide byproducts.
Diagram Title: Continuous Flow Process with Byproduct Removal
The table below summarizes the core characteristics and experimental outcomes for different sulfonyl azide reagents and their applications.
| Reagent / Method | Key Feature | Reaction & Role | Typical Yield/Performance | Primary Application |
|---|---|---|---|---|
| Imidazolium Reagent 2 [1] | Stable, crystalline sulfonyl azide transfer agent | Transfers sulfonyl azide group to secondary amines to form sulfamoyl azides | High yields (e.g., 84-99% for sulfamoyl azides 3a-j); stable when stored at 0–4 °C for ≥3 months | Synthesis of sulfamoyl azides and subsequent 1,2,3-triazoles for carbene generation |
| Sulfonyl Azides from Sulfonyl Fluorides [2] | Operationally simple; uses stable sulfonyl fluorides | Lewis base (DBU) activation with TMSN₃ converts sulfonyl fluorides to sulfonyl azides | High efficiency (72–99%); effective for diazo-transfer reactions (50-90% yield) | General synthesis of sulfonyl azides; diazo-transfer reactions to amines and 1,3-diones |
| Diverse Sulfonyl Azides in DNA Synthesis [3] | Air/moisture stable; replaces special phosphoramidites | Reacts with phosphite triester during DNA synthesis to form sulfonylphosphoramidates | Compatible with standard automated synthesis; introduces amines, azides, alkynes, dyes, etc. | Functionalizing oligonucleotides with chemical handles and functional groups (e.g., dyes, ligands) |
| Azide-based Fluorescent Probes (SF series) [4] | Probes detect H₂S via azide reduction to aniline | H₂S reduces aryl azide, causing fluorescence turn-on | SF4: 40-fold fluorescence increase, detection limit 125 nM; highly selective for H₂S over other ROS/RSS | Molecular imaging of endogenous H₂S in live cells (e.g., in VEGF signaling pathways) |
Synthesis of Sulfamoyl Azides using Imidazolium Reagent [1]
Functionalization of Oligonucleotides using Sulfonyl Azides [3]
Detection of H₂S using Sulfidefluor (SF) Probes [4]
The following diagram illustrates the versatile reaction pathways of sulfonyl azides, highlighting their role in generating key intermediates for synthesis and bioconjugation.
The choice of sulfonyl azide reagent and method depends heavily on the synthetic goal.
Sulfamoyl Azides vs. Sulfonyl Azides in Click Chemistry: Sulfamoyl azides (from imidazolium reagents) are excellent for generating 1-sulfamoyl-1,2,3-triazoles, which are stable precursors to rhodium azavinyl carbenes [1]. These carbenes can undergo asymmetric cyclopropanation or form stable sulfamoyl imines, offering advantages in synthetic organic chemistry. In contrast, classical sulfonyl azides produce sulfonyl triazoles, which can be less stable.
Stability and Handling: The imidazolium reagent 2 and sulfonyl fluorides represent significant safety and practicality improvements [1] [2]. Reagent 2 is a stable solid, while sulfonyl fluorides are more stable and safer alternatives to traditional, often explosive, sulfonyl chlorides and chlorosulfonyl azides.
Functional Scope: For bioconjugation and DNA labeling, the use of diverse, stable sulfonyl azides is a simple and inexpensive alternative to sensitive custom phosphoramidites [3]. For molecular imaging, the key is designing sulfonyl azide-based probes (like the SF series) with high sensitivity, selectivity, and cell-trappability for detecting specific small molecules like H₂S [4].
The table below summarizes key characteristics of methanesulfonyl azide (MsN₃) and a commonly used alternative, based on the information found.
| Reagent Name | Molar Mass (g/mol) | Key Advantages | Key Disadvantages | Reported Yield in Diazo Transfer |
|---|---|---|---|---|
| This compound (MsN₃) | 121.12 [1] | Simple, inexpensive production; easy purification of reaction mixtures; cleaner workup, often allowing product recrystallization [1] [2]. | Potentially explosive [1] [2]. Requires careful handling. | 86% (E)-1-diazo-4-phenyl-3-buten-2-one [2] |
| 4-Dodecylbenzenesulfonyl Azide | ~348.49 (estimated) | Less shock-sensitive, safer to handle [2]. | Requires purification by column chromatography; results in by-products that are difficult to separate during workup [2]. | 81-83% (E)-1-diazo-4-phenyl-3-buten-2-one [2] |
The comparative yield data in the table above comes from a specific laboratory procedure for synthesizing (E)-1-diazo-4-phenyl-3-buten-2-one [2]. The following workflow outlines the key steps where the choice of sulfonyl azide reagent impacts the process, particularly the purification stage.
Figure 1: Experimental workflow for diazo compound synthesis, highlighting the critical divergence point based on sulfonyl azide reagent selection.
While explicit atom economy calculations for these reagents are not provided in the search results, you can perform this assessment using the fundamental formula and available data:
Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of All Reactants) × 100%
For a diazo transfer reaction using a sulfonyl azide (R-SO₂N₃) to convert a ketone enolate into a diazo compound, the relevant byproduct is the sulfonamide (R-SO₂NH₂). Therefore, the R group (the "auxiliary") in the reagent is the key variable [2].
Since the rest of the reaction is identical, This compound has a significantly higher atom economy because it minimizes the mass of the wasted auxiliary. This theoretical advantage aligns with the experimental observation of a cleaner workup and higher isolated yield [2].
| Reagent | Initiation Temperature (Tinit) | Enthalpy of Decomposition (ΔHD, kJ mol⁻¹) | Impact Sensitivity | Overall Hazard Assessment |
|---|---|---|---|---|
| Methanesulfonyl Azide (MsN₃) | ~100 °C [1] | -201 (average for sulfonyl azides) [1] | High [2] | High hazard; one of the most dangerous common reagents [2]. |
| *p*-ABSA | ~100 °C (decomposition initiates) [1] | -201 (average for sulfonyl azides) [1] | Lower than MsN₃ [2] | Recommended safer alternative; requires lower excess, easier purification [3] [2]. |
Given its hazardous nature, the literature strongly advises caution when using this compound and suggests several risk-mitigation strategies:
The following diagram outlines the general workflow for the experimental protocol (DSC) used to obtain the thermal stability data referenced above:
Note: The specific experimental parameters (e.g., heating rate, sample mass) can vary between studies. The values above are typical for such analyses [1].
The table below summarizes the key characteristics of methanesulfonyl azide (mesyl azide) and several alternative reagents, which is crucial for a cost and safety evaluation.
| Reagent Name | Safety Profile | Cost & Scalability Considerations | By-product Removal | Solubility & Reaction Medium |
|---|---|---|---|---|
| This compound (Mesyl Azide) | Described as the most dangerous reagent in a study, with the highest impact sensitivity and large heat of decomposition [1]. Explosive, decomposes at 120°C [2]. | Low-cost precursor [1] [2]. Often generated and used in situ to mitigate safety risks on large scale [1]. | Easy purification; the mesyl amide by-product is easily separated by an aqueous wash [1] [2]. | Information not specified in search results. |
| Tosyl Azide | Hazardous, shock-sensitive. Documented risks make scale-up challenging [1]. | Commonly used but hazardous [1]. | Not specified, but implied to be less straightforward than mesyl azide [1]. | Not specified. |
| p-Carboxybenzenesulfonyl Azide (p-CBSA) | Safer alternative; reported to have the highest initiation temperature among studied reagents [1]. | Requires an excess of base for complete reaction [1]. | Not specified. | Not specified. |
| m-Carboxybenzenesulfonyl Azide (m-CBSA) | Expected to have a similar safety profile to p-CBSA [1]. | Cost-effective [1]. The reagent itself and its sulfonamide by-product are aqueous soluble [1]. | The sulfonamide by-product is aqueous soluble, facilitating easy removal. Avoids need for chromatographic purification [1]. | Aqueous soluble, enabling use in water as a safer, greener solvent [1]. |
| Imidazole-1-sulfonyl Azide Hydrochloride | Shelf-stable, but later reports indicated safety issues [1]. | Not specified. | Not specified. | Not specified. |
| Polystyrene Supported Benzenesulfonyl Azide | Stable [1]. | Prohibitive precursor cost for large-scale use [1]. | Not specified. | Not specified. |
A key strategy for managing the hazards of this compound is its in-situ preparation and immediate use [1] [3].
The synthesis and testing of m-CBSA demonstrate a protocol for evaluating a safer alternative [1].
The diagram below outlines the logical process for selecting an appropriate diazo transfer reagent based on your project's primary constraints.
The search results lack specific, current price information. To complete your cost-effectiveness analysis, I suggest you:
The table below objectively compares methanesulfonyl azide with other commonly used sulfonyl azide reagents, highlighting key performance characteristics.
| Reagent Name | Atom Economy | Explosion Hazard | Byproduct Removal | Recommended Scale |
|---|---|---|---|---|
| This compound (MsN₃) | Higher [1] | High (requires caution) [2] [1] | Easy (aqueous base) [1] | Small to medium [1] |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Lower | Lower [1] | More complex | Larger scale [1] |
| Tosyl Azide (TsN₃) | Lower | Moderate | More complex | - |
| 4-Dodecylbenzenesulfonyl Azide | Lower | Lower [1] | More complex | - |
| p-Nitrobenzenesulfonyl Azide | Lower | - | More complex | - |
Performance Summary: MsN₃ offers advantages in atom economy and ease of byproduct removal during workup, but its significant explosion hazard is a major drawback [2] [1]. For larger-scale work, p-ABSA is generally recommended due to its superior safety profile, though it is less atom-economical [1].
This one-pot procedure avoids isolating the hazardous MsN₃, enhancing safety and embodying a greener approach [3].
This two-step protocol is highly effective for synthesizing α-diazo ketones from simple ketone precursors, including base-sensitive substrates [1].
Step 1: Trifluoroacetylation to Activate the Ketone
Step 2: Diazo Transfer Using a Safe Azide
The following diagram illustrates the two key experimental pathways for using this compound in diazo transfer reactions, highlighting the greener in-situ option.
Green pathways for diazo transfer using MsN₃